molecular formula C27H42N2O10 B1192694 Tartrate d'éliglustat CAS No. 928659-70-5

Tartrate d'éliglustat

Numéro de catalogue: B1192694
Numéro CAS: 928659-70-5
Poids moléculaire: 554.6 g/mol
Clé InChI: VNGQLUTVKDPUJS-VUBSCCJGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eliglustat tartrate is a tartrate that is the hemitartrate salt of eliglustat. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It contains an eliglustat(1+).
Agalsidase alfa is a recombinant human α-galactosidase A similar to [agalsidase beta]. While patients generally do not experience a clinically significant difference in outcomes between the two drugs, some patients may experience greater benefit with agalsidase beta. Use of agalsidase beta has decreased in Europe, in favor of agalsidase alfa, after a contamination event in 2009. Agalsidase alfa was granted EMA approval on 3 August 2001.
See also: Eliglustat (has active moiety).

Applications De Recherche Scientifique

Traitement de la maladie de Gaucher de type 1

Tartrate d'éliglustat: est un traitement de réduction du substrat pour la GD1, une maladie de stockage lysosomal héréditaire. Il inhibe spécifiquement la glucosylcéramide synthase, réduisant l'accumulation de glucosylcéramide dans les macrophages {svg_1} {svg_2}. Des essais cliniques ont démontré son efficacité dans l'amélioration des niveaux d'hémoglobine, des numérations plaquettaires et des volumes d'organes, ainsi que dans la normalisation des biomarqueurs comme la chitotriosidase et la chimiokine CCL18 {svg_3}.

Profil pharmacocinétique

Les propriétés pharmacocinétiques du this compound sont cruciales pour son efficacité thérapeutique. Des études ont montré que sa concentration plasmatique et sa demi-vie peuvent varier d'un individu à l'autre, affectant la posologie et la fréquence d'administration {svg_4}. La compréhension de ces propriétés permet d'optimiser les schémas thérapeutiques pour de meilleurs résultats pour les patients.

Amélioration de la densité minérale osseuse

L'éliglustat s'est avéré prometteur pour améliorer la densité minérale osseuse (DMO) chez les patients atteints de GD1. Ceci est particulièrement important car les complications osseuses sont fréquentes dans la GD1. Les améliorations précoces de la DMO suggèrent une application potentielle de l'éliglustat dans la gestion et la prévention des complications squelettiques associées à la maladie {svg_5}.

Développement de méthodes analytiques

La recherche sur le this compound a conduit au développement de méthodes analytiques pour sa détection et sa quantification dans les échantillons pharmaceutiques. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse haute résolution (HRMS) sont utilisées pour élucider ses propriétés pharmacodynamiques {svg_6}.

Normalisation des biomarqueurs

Le traitement par le this compound a été associé à la normalisation des niveaux plasmatiques de glucosylcéramide et de ganglioside GM3. Ces biomarqueurs sont essentiels pour évaluer l'état de la maladie et la réponse thérapeutique chez les patients atteints de GD1 {svg_7}.

Recherche sur les analogues de la céramide

En tant qu'analogue puissant de la céramide, le mécanisme d'action du this compound fournit un modèle pour l'étude du métabolisme de la céramide et de son rôle dans divers processus cellulaires. Cette recherche peut s'étendre au-delà de la GD1 à d'autres affections où le métabolisme de la céramide est impliqué {svg_8}.

Études sur les maladies de stockage lysosomal

Le rôle du this compound dans la réduction de la charge de stockage lysosomal offre une voie pour étudier d'autres maladies de stockage lysosomal. Son efficacité dans la GD1 ouvre des voies pour la recherche sur des thérapies similaires pour des maladies apparentées {svg_9}.

Évaluations de la sécurité et de la tolérance

Les profils de sécurité sont essentiels dans le développement de tout agent thérapeutique. Le this compound a été bien toléré dans les essais cliniques, avec des effets indésirables légers et transitoires. Cet aspect de la recherche garantit la viabilité du médicament pour une utilisation à long terme chez les patients {svg_10}.

Mécanisme D'action

Target of Action

Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .

Mode of Action

Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .

Biochemical Pathways

In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .

Pharmacokinetics

Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .

Result of Action

The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .

Action Environment

The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .

Safety and Hazards

Eliglustat can cause serious side effects. It may cause sudden dizziness (like you might pass out) or fast or pounding heartbeats, fluttering in your chest . It is contraindicated in patients with severe liver or kidney disease . It can also cause a serious heart problem, especially if you use certain other medicines at the same time .

Analyse Biochimique

Biochemical Properties

Eliglustat tartrate plays a crucial role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose . By inhibiting this enzyme, eliglustat tartrate reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease . The compound interacts specifically with glucosylceramide synthase and has minimal or no off-target activity against other glycosidases .

Cellular Effects

Eliglustat tartrate has significant effects on various types of cells and cellular processes. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide, thereby decreasing the formation of Gaucher cells . This reduction in glucosylceramide levels leads to improvements in hematological endpoints, such as increased hemoglobin levels and platelet counts, and reduced organomegaly .

Molecular Mechanism

The molecular mechanism of eliglustat tartrate involves the inhibition of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide . By binding to this enzyme, eliglustat tartrate prevents the conversion of ceramide and UDP-glucose to glucosylceramide . This inhibition reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease . The compound is mainly metabolized by the enzyme CYP2D6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eliglustat tartrate have been observed over time. The compound has shown stability and efficacy in reducing glucosylceramide levels in both in vitro and in vivo studies . Long-term treatment with eliglustat tartrate has been associated with sustained improvements in visceral, hematological, and skeletal endpoints, with no new safety concerns identified . The stability and degradation of eliglustat tartrate have been well-documented, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of eliglustat tartrate vary with different dosages in animal models. Studies have shown that the compound is effective at reducing glucosylceramide levels at various dosages . At higher doses, there may be toxic or adverse effects . The recommended dosage of eliglustat tartrate is based on the patient’s CYP2D6 metabolizer status, with extensive and intermediate metabolizers receiving 84 mg twice daily, and poor metabolizers receiving 84 mg once daily .

Metabolic Pathways

Eliglustat tartrate is primarily metabolized by the enzyme CYP2D6, with minor contributions from CYP3A . The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites . This extensive metabolism leads to low bioavailability of the compound in extensive CYP2D6 metabolizers .

Transport and Distribution

Eliglustat tartrate is moderately bound to human plasma proteins (76 to 83%) and is widely distributed into tissues . The compound does not significantly partition into red blood cells and is primarily found in plasma . Eliglustat tartrate crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein .

Subcellular Localization

The subcellular localization of eliglustat tartrate is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its function, as glucosylceramide synthase is a lysosomal enzyme . The compound’s activity within the lysosomes ensures the reduction of glucosylceramide accumulation in Gaucher cells .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eliglustat tartrate involves the condensation of 2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol with 2,3,4,5-tetra-O-acetyl-D-tartaric acid followed by deacetylation and salt formation.", "Starting Materials": [ "2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol", "2,3,4,5-tetra-O-acetyl-D-tartaric acid", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol in methanol.", "Step 2: Add 2,3,4,5-tetra-O-acetyl-D-tartaric acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add acetic acid to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Remove the solvent and deacetylate the product with sodium hydroxide in methanol.", "Step 7: Salt formation with tartaric acid to obtain Eliglustat tartrate." ] }

α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events.

Numéro CAS

928659-70-5

Formule moléculaire

C27H42N2O10

Poids moléculaire

554.6 g/mol

Nom IUPAC

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1

Clé InChI

VNGQLUTVKDPUJS-VUBSCCJGSA-N

SMILES isomérique

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

SMILES canonique

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Genz 112638;  Genz-112638;  Genz112638;  Eliglustat tartrate;  Eliglustat hemitartrate;  Brand name Cerdelga.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.